molecular formula C19H17N3O2 B2380437 N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide CAS No. 1207022-96-5

N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide

Cat. No.: B2380437
CAS No.: 1207022-96-5
M. Wt: 319.364
InChI Key: ODLBDHKHPMEBAS-UHFFFAOYSA-N
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Description

N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Coupling with Phenylbutanamide: The pyrazole derivative is then coupled with a phenylbutanamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or reduced amides.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Research: Investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application, but often involve modulation of signaling pathways or inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide: shares similarities with other pyrazole derivatives such as:

Uniqueness

    Structural Features: The presence of both a pyrazole ring and a phenylbutanamide moiety makes it unique.

    Biological Activity: Its specific interactions with biological targets can differ from other pyrazole derivatives, providing unique therapeutic potentials.

Properties

CAS No.

1207022-96-5

Molecular Formula

C19H17N3O2

Molecular Weight

319.364

IUPAC Name

4-oxo-4-phenyl-N-[4-(1H-pyrazol-5-yl)phenyl]butanamide

InChI

InChI=1S/C19H17N3O2/c23-18(15-4-2-1-3-5-15)10-11-19(24)21-16-8-6-14(7-9-16)17-12-13-20-22-17/h1-9,12-13H,10-11H2,(H,20,22)(H,21,24)

InChI Key

ODLBDHKHPMEBAS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)C3=CC=NN3

solubility

soluble

Origin of Product

United States

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